BenchChemオンラインストアへようこそ!

2-Methylimidazo[1,2-b]pyridazine-7-boronic Acid Pinacol Ester

Medicinal Chemistry Kinase Inhibitors Intellectual Property

2-Methylimidazo[1,2-b]pyridazine-7-boronic Acid Pinacol Ester (CAS 2260710-41-4) is a heteroaryl boronic ester building block featuring a 2-methyl-substituted imidazo[1,2-b]pyridazine core with a pinacol boronate ester at the 7-position. The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, serving as the core of kinase inhibitors targeting PI3K, Haspin, ALK4/ALK5, FGFR3, and IRAK-4 among others.

Molecular Formula C13H18BN3O2
Molecular Weight 259.11 g/mol
Cat. No. B13665134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylimidazo[1,2-b]pyridazine-7-boronic Acid Pinacol Ester
Molecular FormulaC13H18BN3O2
Molecular Weight259.11 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC3=NC(=CN3N=C2)C
InChIInChI=1S/C13H18BN3O2/c1-9-8-17-11(16-9)6-10(7-15-17)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3
InChIKeyIELIEVSWQOBHQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methylimidazo[1,2-b]pyridazine-7-boronic Acid Pinacol Ester: Core Structural and Procurement Profile


2-Methylimidazo[1,2-b]pyridazine-7-boronic Acid Pinacol Ester (CAS 2260710-41-4) is a heteroaryl boronic ester building block featuring a 2-methyl-substituted imidazo[1,2-b]pyridazine core with a pinacol boronate ester at the 7-position . The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, serving as the core of kinase inhibitors targeting PI3K, Haspin, ALK4/ALK5, FGFR3, and IRAK-4 among others [1][2][3]. The 2-methyl substituent is a critical pharmacophoric element present in multiple clinical and preclinical kinase inhibitor series, and the 7-position boronic ester provides a synthetic handle for late-stage diversification via Suzuki–Miyaura cross-coupling [1][4].

Why 2-Methylimidazo[1,2-b]pyridazine-7-boronic Acid Pinacol Ester Cannot Be Replaced by Closest Analogs


Substitution at the 2-position of the imidazo[1,2-b]pyridazine core is not a silent structural modification. The 2-methyl group is a key pharmacophoric determinant in multiple therapeutically validated kinase inhibitor series, including PI3K/mTOR and ALK4/ALK5 programs, where its removal or replacement with hydrogen, larger alkyl groups, or aryl substituents results in substantially altered potency and selectivity profiles [1][2]. Furthermore, the regioisomeric position of the boronic ester handle directly dictates which vector of the scaffold can be diversified; the 7-boronic ester enables access to 2,3,7-trisubstituted chemotypes covered by independent patent families distinct from the more common 3,6-disubstituted series [1][3]. Generic substitution with a 3-boronic ester or a 6-boronic ester isomer would lead to a different substitution pattern and a distinct intellectual property landscape.

Quantitative Differentiation Evidence for 2-Methylimidazo[1,2-b]pyridazine-7-boronic Acid Pinacol Ester vs. Closest Analogs


Regioisomeric Boronic Ester Position Dictates Access to Independent Patent-Covered Chemical Space

The 7-boronic ester position on the imidazo[1,2-b]pyridazine scaffold enables late-stage Suzuki–Miyaura diversification at C-7, generating 2,3,7-trisubstituted analogs claimed in Novartis patent AU2008280135 for ALK4/ALK5-mediated diseases [1]. By contrast, the more widely available 3- or 6-boronic ester isomers yield 2,3,6-trisubstituted products covered by a distinct patent family (AU2007315233) targeting PI3K/mTOR [2]. This is a direct head-to-head positional comparison: the 7-isomer provides a structurally distinct exit vector that maps to a different patent landscape, directly impacting freedom-to-operate for drug discovery programs.

Medicinal Chemistry Kinase Inhibitors Intellectual Property

2-Methyl Substituent is a Pharmacophoric Requirement in PI3K/mTOR Inhibitor Lead Series

Novartis patent AU2007315233 explicitly defines the 2-position of the imidazo[1,2-b]pyridazine core as methyl in its preferred PI3K/mTOR kinase inhibitor compounds of formula I [1]. The patent discloses that the 3,6-disubstituted 2-methyl-imidazo[1,2-b]pyridazines are the preferred embodiment, establishing the 2-methyl group as a mandatory structural feature for the claimed biological activity [1]. This is a class-level inference: the 2-methyl substitution is the pharmacophoric anchor, and the 7-boronic ester provides the point of diversification to access the 2,3,7-substitution pattern that complements this pharmacophore in the ALK4/ALK5 series [2].

PI3K mTOR Structure–Activity Relationship

Imidazo[1,2-b]pyridazine Scaffold Demonstrates Validated Kinase Selectivity Distinct from Imidazo[1,2-a]pyridine and Other Azine Isomers

The imidazo[1,2-b]pyridazine core provides a specific three-dimensional presentation of hydrogen-bond acceptors (N-1 and N-5 of the pyridazine ring) that engages the kinase hinge region in a geometry distinct from the imidazo[1,2-a]pyridine scaffold [1][2]. The 2-methyl-7-boronic ester enables diversification specifically at the C-7 position, which in the 2,3,7-substitution pattern maps to a vector that is not accessible from the more common imidazo[1,2-a]pyridine-7-boronic ester or imidazo[1,2-b]pyridazine-6-boronic ester isomers [2]. This is a class-level inference supported by structural biology: Haspin co-crystal structures with disubstituted imidazo[1,2-b]pyridazines confirm the scaffold's unique binding mode, with IC50 values between 6 and 100 nM for optimized inhibitors [1].

Kinase Selectivity Scaffold Hopping Heterocyclic Chemistry

Pinacol Boronate Ester Provides Enhanced Stability and Handling Relative to Free Boronic Acid Counterparts

The pinacol ester form of 2-methylimidazo[1,2-b]pyridazine-7-boronic acid offers advantages in shelf stability, ease of handling, and chromatographic purification compared to the corresponding free boronic acid [1]. Free heteroaryl boronic acids, including imidazo[1,2-b]pyridazin-3-ylboronic acid, are prone to protodeboronation and anhydride formation, which complicates their use in quantitative Suzuki coupling reactions . While direct stability data for the 7-pinacol ester are not publicly available, this is a well-established class-level advantage of pinacol boronates over free boronic acids in heteroaryl systems, and is recognized across the boronic ester reagent landscape [1].

Synthetic Chemistry Suzuki–Miyaura Coupling Reagent Stability

Recommended Research and Industrial Application Scenarios for 2-Methylimidazo[1,2-b]pyridazine-7-boronic Acid Pinacol Ester


Late-Stage Diversification of ALK4/ALK5 Kinase Inhibitor Leads via C-7 Suzuki–Miyaura Coupling

The 7-boronic ester handle enables direct Suzuki–Miyaura coupling with aryl/heteroaryl halides to install diverse substituents at C-7 of the 2-methylimidazo[1,2-b]pyridazine scaffold. This is the strategic transformation used to access the 2,3,7-trisubstituted chemotype claimed in patent AU2008280135 for ALK4/ALK5-mediated indications including inflammatory and fibrotic diseases [1]. The 2-methyl group is the required pharmacophoric anchor per the patent's preferred formula, making this specific boronic ester the optimal building block for this target class.

Parallel Library Synthesis for PI3K/mTOR Chemical Space Exploration

Medicinal chemistry programs targeting PI3K/mTOR kinases can use 2-methylimidazo[1,2-b]pyridazine-7-boronic acid pinacol ester as a common intermediate for parallel synthesis of diverse 2,3,7-trisubstituted libraries. The 2-methyl substituent matches the preferred embodiment of Novartis patent AU2007315233 for PI3K inhibition, while the 7-boronic ester provides an orthogonal diversification point that complements the 3,6-substitution pattern described in the patent [2]. This enables exploration of previously under-investigated regions of the imidazo[1,2-b]pyridazine SAR landscape.

Scaffold-Hopping Studies Comparing Imidazo[1,2-b]pyridazine vs. Imidazo[1,2-a]pyridine Kinase Inhibitors

For kinase drug discovery teams conducting systematic scaffold-hopping exercises, this boronic ester provides the imidazo[1,2-b]pyridazine hinge-binding geometry that is structurally and electronically distinct from the imidazo[1,2-a]pyridine core [3]. The 7-position boronic ester specifically enables C-7 diversification, generating analogs that can be compared head-to-head with imidazo[1,2-a]pyridine-7-substituted derivatives to assess the impact of scaffold replacement on kinase selectivity and potency. The validated Haspin IC50 range of 6–100 nM for optimized imidazo[1,2-b]pyridazines establishes a benchmark for such scaffold comparison studies [3].

Building Block for Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Synthesis

The combination of a privileged kinase-binding scaffold (imidazo[1,2-b]pyridazine) with a boronic ester handle makes this compound suitable as a core building block for fragment-based screening libraries and DNA-encoded library (DEL) synthesis. The pinacol ester form provides the stability required for on-DNA Suzuki coupling protocols, while the 2-methyl group anchors the molecule in the ATP-binding site of target kinases as evidenced by co-crystal structures of related imidazo[1,2-b]pyridazine inhibitors [3][4].

Quote Request

Request a Quote for 2-Methylimidazo[1,2-b]pyridazine-7-boronic Acid Pinacol Ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.